molecular formula C6H11NO B8058841 (R)-2-Acetyl-pyrrolidine

(R)-2-Acetyl-pyrrolidine

Cat. No.: B8058841
M. Wt: 113.16 g/mol
InChI Key: FYCFJMPASVKULQ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Acetyl-pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with an acetyl group at the second position. This compound is notable for its chiral nature, with the ®-enantiomer being one of the two possible stereoisomers. The presence of the acetyl group imparts unique chemical properties to the pyrrolidine ring, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Acetyl-pyrrolidine typically involves the acetylation of pyrrolidine. One common method is the reaction of pyrrolidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, ®-2-Acetyl-pyrrolidine can be produced using a continuous flow reactor to maintain consistent reaction conditions and high yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity towards the ®-enantiomer.

Types of Reactions:

    Oxidation: ®-2-Acetyl-pyrrolidine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction of ®-2-Acetyl-pyrrolidine can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 2-pyrrolidinemethanol.

    Substitution: The acetyl group in ®-2-Acetyl-pyrrolidine can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, strong bases like sodium hydride, aprotic solvents.

Major Products Formed:

    Oxidation: N-oxides of ®-2-Acetyl-pyrrolidine.

    Reduction: 2-pyrrolidinemethanol.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

®-2-Acetyl-pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to natural alkaloids.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Acetyl-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring can mimic the structure of natural substrates, allowing ®-2-Acetyl-pyrrolidine to modulate biological pathways effectively.

Comparison with Similar Compounds

    (S)-2-Acetyl-pyrrolidine: The enantiomer of ®-2-Acetyl-pyrrolidine, differing in its spatial configuration.

    2-Pyrrolidinemethanol: A reduction product of ®-2-Acetyl-pyrrolidine.

    N-Acetyl-pyrrolidine: A compound with a similar structure but lacking the chiral center.

Uniqueness: ®-2-Acetyl-pyrrolidine is unique due to its chiral nature and the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-[(2R)-pyrrolidin-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5(8)6-3-2-4-7-6/h6-7H,2-4H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCFJMPASVKULQ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.